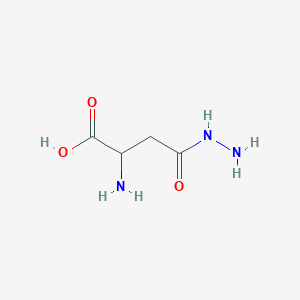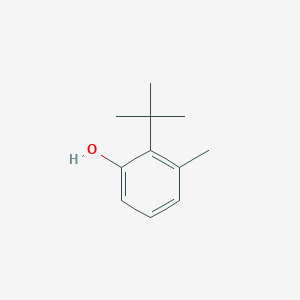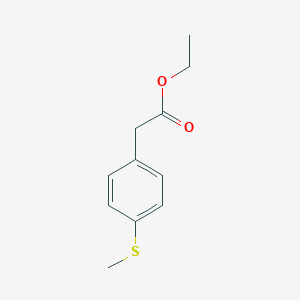
Ethyl-(4-Methylthiophenyl)acetat
Übersicht
Beschreibung
Ethyl (4-methylthiophenyl)acetate, also known as 4-methylthiophenyl ethyl acetate, is a naturally occurring chemical compound found in many types of plants. It is a derivative of thiophene, a compound that is widely used in the pharmaceutical, agricultural, and food industries. This compound has many different applications and can be used in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-(4-Methylthiophenyl)acetat wird in der organischen Synthese als Baustein für verschiedene chemische Reaktionen verwendet. Seine Struktur ermöglicht es ihm, Transformationen zu durchlaufen, die zur Bildung komplexer Moleküle führen können. Zum Beispiel kann es an Kreuzkupplungsreaktionen teilnehmen, um neue Kohlenstoff-Kohlenstoff-Bindungen zu erzeugen, was in der Synthese größerer organischer Verbindungen von grundlegender Bedeutung ist .
Pharmakologie
In der pharmakologischen Forschung kann this compound als Vorläufer für die Synthese von Medikamentenkandidaten dienen. Sein molekulares Gerüst kann in potenzielle Therapeutika integriert werden, insbesondere in solche, die auf Erkrankungen abzielen, bei denen schwefelhaltige Verbindungen von Interesse sind .
Materialwissenschaft
Die Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften. Seine Thiophenylgruppe kann zu den leitenden Eigenschaften von Polymeren oder kleinen Molekülen beitragen, wenn sie als Monomer oder Dotiermittel verwendet wird .
Landwirtschaftliche Forschung
This compound könnte auf seine Rolle in der Agrarchemie untersucht werden, z. B. die Synthese neuartiger Pestizide oder Herbizide. Die Schwefelgruppe im Molekül könnte entscheidend für die Interaktion mit biologischen Zielstrukturen in Schädlingen oder Unkräutern sein .
Umweltstudien
Diese Verbindung könnte auf ihre Auswirkungen auf die Umwelt untersucht werden, insbesondere im Zusammenhang mit ihren Abbauprodukten und ihrer biologischen Abbaubarkeit. Das Verständnis seines Verhaltens in der Umwelt kann seine sichere Verwendung und Entsorgungspraxis aufzeigen .
Biochemie
In der Biochemie kann this compound verwendet werden, um Proteininteraktionen und Enzymkinetik zu untersuchen. Es könnte in enzymatischen Assays als Substrat oder Inhibitor wirken und so dazu beitragen, die Funktion schwefelhaltiger Verbindungen in biologischen Systemen aufzuklären .
Wirkmechanismus
Target of Action
Ethyl (4-methylthiophenyl)acetate is a chemical compound with the molecular formula C11H14O2S The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a compound .
Eigenschaften
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPAONBGBXGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441055 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-27-2 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [4-(methylthio)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

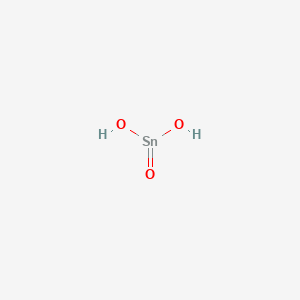
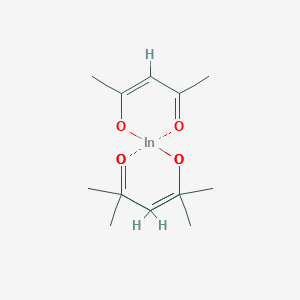
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)



![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
